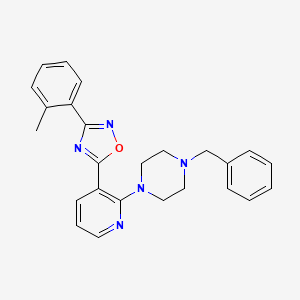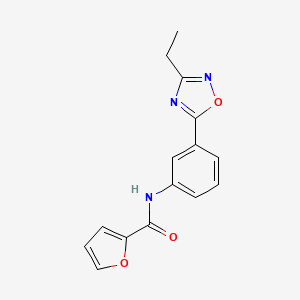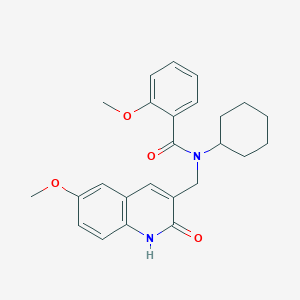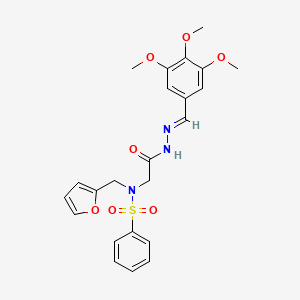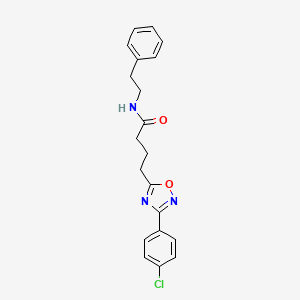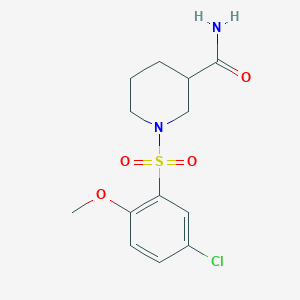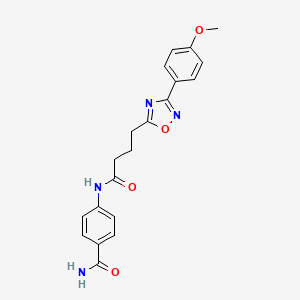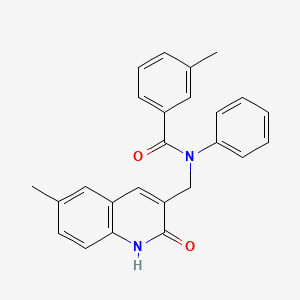
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methyl-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methyl-N-phenylbenzamide, also known as HMQ-TFA, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. HMQ-TFA is a synthetic compound that is designed to target specific enzymes and proteins that are involved in cancer cell growth and proliferation. The purpose of
Mecanismo De Acción
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methyl-N-phenylbenzamide works by inhibiting specific enzymes and proteins that are involved in cancer cell growth and proliferation. The compound targets the mitogen-activated protein kinase (MAPK) pathway, which is a signaling pathway that is involved in cell growth and division. This compound specifically targets the extracellular signal-regulated kinase (ERK) pathway, which is a key component of the MAPK pathway. By inhibiting the ERK pathway, this compound prevents cancer cells from dividing and proliferating.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. The compound has been shown to inhibit the activity of specific enzymes and proteins that are involved in cancer cell growth and proliferation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its effects on cancer cells, this compound has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methyl-N-phenylbenzamide is its specificity for the ERK pathway. The compound targets a specific enzyme and protein that are involved in cancer cell growth and proliferation, which makes it a promising candidate for cancer treatment. However, one of the limitations of this compound is its potential toxicity. The compound has been shown to have cytotoxic effects in some cell lines, which may limit its use in vivo.
Direcciones Futuras
There are a number of future directions for research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methyl-N-phenylbenzamide. One area of research is the development of more potent and selective inhibitors of the ERK pathway. Another area of research is the identification of biomarkers that can be used to predict response to this compound treatment. Additionally, research is needed to determine the optimal dosing and administration of this compound in vivo. Finally, future research should focus on the potential use of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Métodos De Síntesis
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methyl-N-phenylbenzamide is synthesized through a multi-step process that involves the use of various reagents and catalysts. The synthesis begins with the preparation of 2-hydroxy-6-methylquinoline, which is then reacted with benzoyl chloride to form N-benzoyl-2-hydroxy-6-methylquinoline. The resulting compound is then reacted with methylamine and phenylboronic acid to form this compound. The final step in the synthesis process involves the addition of trifluoroacetic acid to form this compound.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methyl-N-phenylbenzamide has been extensively studied for its potential use in cancer treatment. The compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its potential use in cancer treatment, this compound has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
3-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-17-7-6-8-19(13-17)25(29)27(22-9-4-3-5-10-22)16-21-15-20-14-18(2)11-12-23(20)26-24(21)28/h3-15H,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCMAZVVZZQSKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


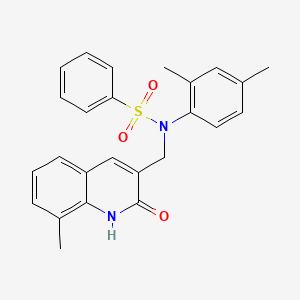

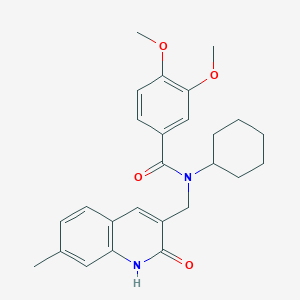
![3-(2-chlorophenyl)-6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7697662.png)

![2-ethoxy-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7697681.png)
